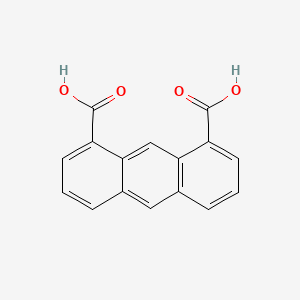

Anthracene-1,8-dicarboxylic acid

Übersicht

Beschreibung

Anthracene-1,8-dicarboxylic acid is an aromatic compound with the molecular formula C₁₆H₁₀O₄. It consists of an anthracene core, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, with carboxylic acid groups attached at the 1 and 8 positions. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,8-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-1,8-dimethanol using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions . Another approach involves the Friedel-Crafts acylation of anthracene followed by oxidation of the resulting anthracene-1,8-diacyl derivative .

Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of its applications. large-scale synthesis can be achieved through controlled oxidation processes using industrial oxidizing agents and catalysts to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form anthraquinone derivatives.

Reduction: The carboxylic acid groups can be reduced to form anthracene-1,8-dimethanol.

Substitution: Electrophilic substitution reactions can occur on the anthracene core, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene-1,8-dimethanol.

Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Precursor : Anthracene-1,8-dicarboxylic acid serves as a precursor for synthesizing complex organic molecules. It can be utilized in reactions such as oxidation to form anthraquinone derivatives or reduction to produce anthracene-1,8-dimethanol .

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, enabling the formation of metal complexes that exhibit unique electronic properties.

Biology

- Biological Activity : Derivatives of this compound are being investigated for potential antimicrobial and anti-inflammatory properties. These studies focus on the interactions between the compound and biological targets through mechanisms such as π-π stacking and hydrogen bonding .

Medicine

- Photodynamic Therapy : Research is ongoing into the use of this compound in drug development, particularly for photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating various cancers .

- Tumor Treatment : New derivatives have been developed that enhance the efficacy of photodimerization products for tumor treatment. These compounds are designed to improve fluorescence imaging capabilities in medical applications .

Industry

- Organic Electronics : The compound is extensively used in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its favorable photophysical properties contribute to the efficiency and performance of these devices .

Case Study 1: Photodimerization Efficiency

A study investigated the enantioselective [4+4] photodimerization of anthracene derivatives using chiral templates. The results demonstrated that this compound could form stable complexes that enhanced enantioselectivity during reactions under specific conditions. This highlights its potential use in asymmetric synthesis and chiral catalysis .

Case Study 2: Anion Recognition

Research focused on a cage receptor based on this compound derivatives demonstrated effective anion recognition under neutral aqueous conditions. The receptor's design allowed for selective binding of biologically relevant dicarboxylic acids, showcasing its application in biosensing technologies .

Wirkmechanismus

The mechanism of action of anthracene-1,8-dicarboxylic acid and its derivatives often involves interactions with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in photodynamic therapy and as a photosensitizer in various applications . The carboxylic acid groups can also participate in coordination with metal ions, forming complexes that exhibit unique magnetic and luminescent properties .

Vergleich Mit ähnlichen Verbindungen

9,10-Anthracenedicarboxylic acid: Similar in structure but with carboxylic acid groups at the 9 and 10 positions, leading to different photophysical properties.

Anthraquinone-2-carboxylic acid: Contains a quinone group, which significantly alters its chemical reactivity and applications.

1,8-Naphthalenedicarboxylic acid: A smaller aromatic system with carboxylic acid groups, used in similar applications but with different electronic properties.

Uniqueness: Anthracene-1,8-dicarboxylic acid is unique due to its specific substitution pattern on the anthracene core, which imparts distinct photophysical and photochemical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .

Biologische Aktivität

Anthracene-1,8-dicarboxylic acid (ADCA) is an aromatic compound that has garnered attention for its diverse biological activities. This compound, characterized by its two carboxylic acid groups attached to the anthracene core, exhibits potential in various fields including medicine and environmental science. This article explores the biological activity of ADCA, focusing on its antimicrobial, anti-inflammatory, and photodynamic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

ADCA has the molecular formula C₁₆H₁₀O₄ and consists of an anthracene backbone with carboxylic acid functional groups at positions 1 and 8. Its structure facilitates unique interactions with biological targets, primarily through π-π stacking and hydrogen bonding, enhancing its photophysical properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ADCA and its derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance:

- Mechanisms of Action : The antimicrobial effects are attributed to the inhibition of cell wall synthesis, disruption of membrane integrity, and interference with nucleic acid synthesis .

- Case Study : A study demonstrated that anthraquinone derivatives showed enhanced antibacterial activity compared to their parent compounds, suggesting that modifications in the anthracene structure can lead to improved efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Summary of Antimicrobial Studies

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ADCA | E. coli | 50 µg/mL |

| ADCA | S. aureus | 30 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Properties

ADCA has also been investigated for its anti-inflammatory effects . The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications:

- Mechanism of Action : It is believed that ADCA can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Research Findings : In vitro studies showed that ADCA reduced the production of TNF-α and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Photodynamic Therapy Applications

One of the most promising applications of ADCA lies in photodynamic therapy (PDT) . This therapeutic approach utilizes light-activated compounds to induce cytotoxic effects on targeted cells:

- Mechanism : Upon irradiation with specific wavelengths of light, ADCA generates reactive oxygen species (ROS), which can lead to cell death in cancerous tissues .

- Case Study : A recent study explored the use of ADCA as a photosensitizer in PDT for cancer treatment, demonstrating significant tumor reduction in animal models when combined with laser irradiation .

Eigenschaften

IUPAC Name |

anthracene-1,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-10-4-2-6-12(16(19)20)14(10)8-13(9)11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGDWCHFUHZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)C(=O)O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546036 | |

| Record name | Anthracene-1,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38378-77-7 | |

| Record name | Anthracene-1,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.